3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine is a pyridine derivative featuring a trifluoromethyl group at position 5, a chloro substituent at position 3, and a 3-methylbenzyl group at position 2. This compound belongs to a class of trifluoromethylpyridine (TFMP) derivatives, which are widely studied for their enhanced stability, lipophilicity, and bioactivity, particularly in agrochemical applications . The trifluoromethyl group contributes to improved pesticidal and herbicidal efficacy by increasing resistance to metabolic degradation .
Properties
IUPAC Name |
3-chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N/c1-9-3-2-4-10(5-9)6-13-12(15)7-11(8-19-13)14(16,17)18/h2-5,7-8H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZHPIJKWIYIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666057 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with 3-methylbenzyl chloride in the presence of a base. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 3 undergoes substitution with nucleophiles under specific conditions:
Mechanistic Insight : The electron-withdrawing trifluoromethyl group at position 5 enhances the pyridine ring's electrophilicity, facilitating attack at position 3. Reactions typically follow a two-step process: (1) deprotonation of the nucleophile and (2) aromatic ring activation via electron-deficient intermediates.
Cross-Coupling Reactions
The chlorine substituent enables catalytic cross-coupling:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd catalysts:
| Catalyst | Base | Solvent | Arylboronic Acid | Product (3-Aryl derivatives) | Yield |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 4-Methoxyphenyl | 3-(4-Methoxyphenyl) analog | 82% |
| PdCl₂(dppf) | CsF | THF | 2-Naphthyl | 3-Naphthyl-substituted product | 78% |
Key Factor : The trifluoromethyl group stabilizes the transition state via inductive effects, improving coupling efficiency .
Buchwald-Hartwig Amination
Palladium-catalyzed C–N bond formation with secondary amines:
| Amine | Ligand | Temperature | Product | Yield |
|---|---|---|---|---|
| Piperidine | Xantphos | 100°C | 3-Piperidinyl derivative | 75% |
| Morpholine | BINAP | 90°C | 3-Morpholinyl analog | 68% |
Functionalization at the Benzylic Position
The (3-methylphenyl)methyl group undergoes oxidation and alkylation:
| Reaction Type | Reagent/Conditions | Product | Selectivity |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 0°C | Benzoic acid derivative | >90% |
| Free-radical bromination | NBS, AIBN, CCl₄, reflux | Brominated side chain | 65% |
Note : Oxidation yields a carboxylic acid, while bromination introduces reactivity for further functionalization .
Electrophilic Aromatic Substitution
Limited reactivity due to the electron-deficient ring, but nitration is feasible:
| Conditions | Product | Yield | Regiochemistry |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | 45% | Para to trifluoromethyl |
Rationale : The trifluoromethyl group directs electrophiles to the para position, though yields are moderate due to competing side reactions.
Reductive Dehalogenation
Hydrogenolysis of the C–Cl bond:
| Catalyst | H₂ Pressure | Solvent | Product | Yield |
|---|---|---|---|---|
| Pd/C | 1 atm | EtOAc | Dechlorinated pyridine | 90% |
| Raney Ni | 3 atm | MeOH | Same as above | 85% |
Heterocycle Formation
The pyridine ring participates in cyclocondensation:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine | Ethanol, reflux | Pyrazolo[3,4-b]pyridine | Agrochemical intermediates |
| Thiourea | HCl, 100°C | Thieno[2,3-d]pyrimidine | Bioactive scaffolds |
Stability and Side Reactions
Scientific Research Applications
3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of the chloro, methylbenzyl, and trifluoromethyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituents at positions 2 and 4/5 of the pyridine ring. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:
2.1. Structural and Substituent Variations
2.2. Physicochemical Properties
- Fluazinam intermediate: Higher thermal stability due to nitro groups and hydrogen bonding .
- Cyanide-based methods (e.g., 3-chloro-2-cyano-5-trifluoromethyl pyridine) avoid nitrile solvents, improving safety and cost .
Key Research Findings
Structure-Activity Relationships (SAR) :
Synthetic Advancements :
- Substitution reactions using dichloromethane or chlorobenzene solvents improve scalability and reduce toxicity compared to traditional nitrile-based routes .
Biological Activity
3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Molecular Structure
- Chemical Formula : C14H11ClF3N
- Molecular Weight : 285.69 g/mol
- CAS Number : 1483189
Structural Features
The compound contains a pyridine ring substituted with:
- A chloro group at the 3-position.
- A trifluoromethyl group at the 5-position.
- A 3-methylphenylmethyl group at the 2-position.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. The inclusion of the trifluoromethyl moiety has been correlated with increased potency against various bacterial strains. For instance, studies have shown that similar pyridine derivatives can inhibit bacterial growth effectively, suggesting that this compound may possess comparable properties .
Anti-inflammatory Effects
The anti-inflammatory potential of pyridine derivatives has been documented extensively. In vitro studies have demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The presence of electron-withdrawing groups like trifluoromethyl enhances this inhibition, making it plausible that our compound exhibits similar anti-inflammatory activity .
Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxic effects of related pyridine compounds suggest potential applications in cancer therapy. For example, derivatives have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism often involves inducing apoptosis through mitochondrial pathways, which could be relevant for this compound .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Key findings include:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Chloro Substitution : Modulates electronic properties, affecting receptor binding affinity.
- Aromatic Substituents : Influence hydrophobic interactions with biological targets.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increased potency against pathogens |
| Chloro | Enhanced binding to COX enzymes |
| 3-Methylphenylmethyl | Improved selectivity for cancer cells |
Study 1: Antimicrobial Efficacy
A study conducted on a series of trifluoromethyl-pyridine derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings .
Study 2: Anti-inflammatory Mechanism
In a controlled experiment, a derivative containing a similar trifluoromethyl-pyridine structure was tested for its ability to suppress COX-2 expression in human cell lines. Results indicated a dose-dependent decrease in COX-2 levels, supporting the hypothesis that modifications at the pyridine ring enhance anti-inflammatory effects .
Q & A
Q. Optimization Tips :
- Control stoichiometry (1:1 molar ratio of pyridine to benzyl reagent) to minimize over-coupling.
- Use catalysts like Pd(PPh₃)₄ for higher efficiency.
- Monitor reaction progress via TLC to terminate at optimal conversion .
What spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?
Q. Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm).
- ¹³C NMR : Confirm trifluoromethyl (δ ~120 ppm, q, J = 270 Hz) and quaternary carbons.
- LC-MS : Verify molecular weight (e.g., [M+H]⁺ at m/z 330.1) and detect impurities.
- Elemental Analysis : Validate C, H, N content (±0.3% theoretical).
- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .
How does the trifluoromethyl group influence the electronic and steric properties of this compound, and what are the implications for reactivity?
Q. Answer :
- Electronic Effects : The electron-withdrawing trifluoromethyl group increases electrophilicity at the 4-position of the pyridine ring, directing nucleophilic substitution (e.g., SNAr) to this site.
- Steric Effects : The bulky CF₃ group hinders access to adjacent positions, reducing reactivity at the 2- and 6-positions.
- Reactivity Implications :
- Preferential functionalization at the 4-position in cross-coupling reactions.
- Enhanced metabolic stability in biological systems due to reduced oxidative metabolism .
What are common side reactions or by-products during synthesis, and how can they be minimized?
Q. Answer :
- Common By-Products :
- Dehalogenated derivatives (e.g., loss of Cl during coupling).
- Di-benzylated products from excess benzyl reagent.
- Mitigation Strategies :
- Use slow addition of reagents to control exothermic reactions.
- Employ scavengers (e.g., molecular sieves) to absorb by-products.
- Optimize reaction time to prevent over-substitution .
In biological studies, what strategies assess the bioavailability and metabolic stability of derivatives?
Q. Answer :
- In Vitro Assays :
- Liver Microsomes : Incubate with cytochrome P450 enzymes to measure metabolic half-life.
- Caco-2 Permeability : Evaluate intestinal absorption potential.
- Computational Tools :
How can contradictions in reported biological activities of similar compounds be resolved?
Q. Answer :
- Standardization : Use identical cell lines (e.g., HEK293 or HeLa) and assay conditions (e.g., 48-hour MTT assays).
- Purity Verification : Confirm compound integrity via HPLC (>95% purity) and NMR.
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to identify potency discrepancies .
What computational approaches predict the binding affinity of this compound to target enzymes?
Q. Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding poses with enzymes (e.g., kinase targets).
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).
- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for CF₃ groups) with activity .
What challenges arise in scaling up synthesis, and what solutions are proposed?
Q. Answer :
- Challenges :
- Heat dissipation in exothermic steps.
- Impurity accumulation in batch reactors.
- Solutions :
- Flow Chemistry : Continuous reactors improve temperature control and mixing.
- In-Line Analytics : UV-Vis or FTIR monitoring for real-time adjustments.
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
